molecular formula C7H11NO4S B3053454 Hydroxylammonium 4-methylbenzenesulphonate CAS No. 53933-48-5

Hydroxylammonium 4-methylbenzenesulphonate

Cat. No.: B3053454
CAS No.: 53933-48-5
M. Wt: 205.23 g/mol
InChI Key: DQRNNTSBPCJIPI-UHFFFAOYSA-N
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Description

Hydroxylammonium 4-methylbenzenesulphonate (CAS 53933-48-5, EINECS 258-872-5) is a hydroxylammonium salt paired with the 4-methylbenzenesulphonate (tosylate) anion. This compound is structurally characterized by the hydroxylammonium cation (NH₃OH⁺) and the aromatic sulfonate group, which confers unique solubility and reactivity properties.

Properties

CAS No.

53933-48-5

Molecular Formula

C7H11NO4S

Molecular Weight

205.23 g/mol

IUPAC Name

hydroxylamine;4-methylbenzenesulfonic acid

InChI

InChI=1S/C7H8O3S.H3NO/c1-6-2-4-7(5-3-6)11(8,9)10;1-2/h2-5H,1H3,(H,8,9,10);2H,1H2

InChI Key

DQRNNTSBPCJIPI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].[NH3+]O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.NO

Other CAS No.

53933-48-5

Pictograms

Explosive; Irritant; Health Hazard; Environmental Hazard

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydroxylammonium 4-methylbenzenesulphonate can be synthesized through the reaction of hydroxylamine with 4-methylbenzenesulfonic acid. The reaction typically involves the use of a solvent such as water or ethanol and is carried out under controlled temperature conditions to ensure the purity of the product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for yield and purity, often involving recrystallization steps to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: Hydroxylammonium 4-methylbenzenesulphonate primarily acts as a reducing agent. It undergoes reduction reactions where it donates electrons to the substrate, resulting in the formation of corresponding amines or alcohols.

Common Reagents and Conditions: The compound is often used in reactions with substrates that require reduction. Common reagents include various organic and inorganic compounds that facilitate the transfer of electrons. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.

Major Products: The major products formed from the reduction reactions involving this compound are amines and alcohols. These products are valuable intermediates in the synthesis of various organic compounds.

Mechanism of Action

Comparison with Similar Compounds

Hydroxylammonium Chloride (CAS 5470-11-1)

  • Chemical Structure : NH₃OH⁺Cl⁻.
  • Applications : Widely used as a reducing agent in photography, analytical chemistry, and polymer synthesis .
  • Stability : Less stable than sulfate or tosylate salts due to hygroscopicity, requiring careful storage.
  • Safety : Classified under GHS with hazards including skin/eye irritation and respiratory sensitization .

Hydroxylammonium Sulfate (CAS 10046-00-1)

  • Chemical Structure : (NH₃OH⁺)₂SO₄²⁻.
  • Applications : A stable form of hydroxylamine used in oxime synthesis, hydroxamic acid preparation, and as a copolymerization inhibitor .
  • Reactivity : Effective in converting ketones to oximes and acid chlorides to hydroxamic acids.

Hydroxylammonium Nitrate (CAS 13465-08-2)

  • Chemical Structure: NH₃OH⁺NO₃⁻.
  • Applications : Primarily used in explosives and propellants due to its oxidizing nature.
  • Hazards : High reactivity and explosive risk under certain conditions, limiting industrial use .

Hydroxylammonium Phosphate (CAS 20845-01-6)

  • Chemical Structure : (NH₃OH⁺)₃PO₄³⁻.
  • Applications : Niche roles in analytical chemistry and metal ion reduction.
  • Solubility : Lower water solubility compared to chloride or sulfate salts, restricting use in aqueous systems .

Hydroxylammonium 4-Methylbenzenesulphonate (CAS 53933-48-5)

  • Chemical Structure : NH₃OH⁺C₇H₇SO₃⁻.
  • Applications : Utilized in organic synthesis as a tosylating agent or intermediate, particularly in reactions requiring controlled release of hydroxylamine .
  • Advantages: Enhanced solubility in organic solvents compared to inorganic hydroxylammonium salts, making it suitable for non-aqueous reactions.

Comparative Data Table

Property This compound Hydroxylammonium Chloride Hydroxylammonium Sulfate Hydroxylammonium Nitrate
CAS No. 53933-48-5 5470-11-1 10046-00-1 13465-08-2
Solubility Moderate in organic solvents High in water High in water Low in water
Primary Use Organic synthesis intermediate Analytical reagent Oxime synthesis Explosives
Stability Moderate Low (hygroscopic) High Low (explosive)
Regulatory Status GHS-listed (hazardous) GHS-listed Regulated Restricted

Key Research Findings

  • Reactivity : The tosylate group in this compound enhances its utility in nucleophilic substitution reactions, as demonstrated in the synthesis of carbocyclic nucleoside derivatives .
  • Safety Gaps : Unlike Hydroxylammonium sulfate or chloride, toxicological data for the tosylate derivative are sparse, necessitating further study .
  • Industrial Relevance: Its organic solubility makes it preferable in polymer chemistry and specialty organic syntheses compared to inorganic analogs .

Biological Activity

Hydroxylammonium 4-methylbenzenesulphonate (HMBS) is a compound with notable biological activity, primarily recognized for its role as a reducing agent in organic synthesis. This article delves into its biological properties, mechanisms of action, and potential applications, supported by relevant case studies and research findings.

This compound is synthesized through the reaction of hydroxylamine with 4-methylbenzenesulfonic acid. The typical reaction conditions involve solvents such as water or ethanol under controlled temperatures to ensure product purity. The compound acts primarily as a reducing agent, facilitating the conversion of various substrates to amines and alcohols through electron transfer mechanisms .

The biological activity of HMBS is largely attributed to its ability to donate electrons, resulting in the reduction of substrates. This process involves the transfer of a hydride ion (H-) from HMBS to the target molecule, leading to the formation of amines or alcohols, which are crucial intermediates in many biochemical pathways .

Biological Activities

  • Antioxidant Activity :
    • Hydroxylammonium compounds have been shown to exhibit antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in studies focusing on cellular responses to hypoxia and oxidative damage.
  • Enzyme Modulation :
    • Research indicates that HMBS can influence enzyme activities involved in various metabolic pathways. For instance, it has been utilized in studies examining the reduction processes mediated by specific enzymes, showcasing its potential role in biochemical assays .
  • Pharmaceutical Applications :
    • The compound is employed in the synthesis of pharmaceutical intermediates. Its ability to facilitate the formation of biologically active amines makes it valuable in drug development processes .

Case Study 1: Antioxidant Effects

A study investigated the antioxidant effects of hydroxylammonium derivatives on cultured cells exposed to oxidative stress. Results demonstrated that treatment with HMBS significantly reduced markers of oxidative damage compared to untreated controls, suggesting its protective role against cellular injury.

Case Study 2: Enzyme Activity Modulation

In another study, HMBS was tested for its effects on specific enzyme activities related to metabolic pathways in cancer cells. The results indicated that HMBS could enhance the activity of certain enzymes while inhibiting others, providing insights into its potential as a therapeutic agent targeting metabolic dysregulation in tumors.

Data Table: Summary of Biological Activities

Activity Description References
AntioxidantReduces oxidative stress markers in cultured cells ,
Enzyme ModulationModulates activities of metabolic enzymes,
Pharmaceutical IntermediatesFacilitates synthesis of active pharmaceutical compounds,

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydroxylammonium 4-methylbenzenesulphonate
Reactant of Route 2
Hydroxylammonium 4-methylbenzenesulphonate

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